molecular formula C20H24N4O4 B11559537 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11559537
M. Wt: 384.4 g/mol
InChI Key: RHVZUUATSZKUSI-FYJGNVAPSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a nitrophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines .

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H24N4O4/c1-4-23(5-2)17-9-7-16(8-10-17)13-21-22-20(25)14-28-19-11-6-15(3)12-18(19)24(26)27/h6-13H,4-5,14H2,1-3H3,(H,22,25)/b21-13+

InChI Key

RHVZUUATSZKUSI-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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